2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794660
InChI: InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-9(12)3-7(10)6-15/h1-6H
SMILES:
Molecular Formula: C10H6ClFN2O
Molecular Weight: 224.62 g/mol

2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde

CAS No.:

Cat. No.: VC17794660

Molecular Formula: C10H6ClFN2O

Molecular Weight: 224.62 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde -

Specification

Molecular Formula C10H6ClFN2O
Molecular Weight 224.62 g/mol
IUPAC Name 2-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde
Standard InChI InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-9(12)3-7(10)6-15/h1-6H
Standard InChI Key BRYOXQDXHNHKHG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C=O)N2C=C(C=N2)Cl

Introduction

Synthesis Pathways and Optimization

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves multi-step reactions, leveraging nucleophilic substitution and condensation processes. A generalized approach includes:

Formation of the Pyrazole Ring

Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 4-chloro-1H-pyrazole with 5-fluorobenzaldehyde derivatives under basic conditions yields the target compound .

Aldehyde Functionalization

The benzaldehyde group is introduced through Friedel-Crafts acylation or Vilsmeier-Haack reactions. In one protocol, 5-fluorobenzaldehyde is treated with phosphoryl chloride (POCl3\text{POCl}_3) and dimethylformamide (DMF) to generate an electrophilic intermediate, which subsequently reacts with the pyrazole ring.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

  • NMR Spectroscopy: Distinct signals for the aldehyde proton (δ=9.810.2\delta = 9.8–10.2 ppm) and pyrazole protons (δ=6.58.0\delta = 6.5–8.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z=224.62m/z = 224.62 confirms the molecular weight.

Optimization Challenges:

  • Regioselectivity: Competing reactions at the pyrazole’s nitrogen atoms require careful control of reaction conditions .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

Physicochemical Properties and Reactivity

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, with decomposition temperatures exceeding 250°C. The fluorine and chlorine substituents enhance thermal stability by increasing molecular symmetry.

Solubility and Partition Coefficients

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (logP=2.1\log P = 2.1).

  • Acid-Base Behavior: The aldehyde group exhibits weak acidity (pKa12\text{p}K_a \approx 12), while the pyrazole nitrogen can act as a base (pKa4\text{p}K_a \approx 4).

Chemical Reactivity

Key reactions include:

  • Nucleophilic Addition: The aldehyde group undergoes condensation with amines to form Schiff bases .

  • Electrophilic Substitution: Halogenation at the pyrazole’s vacant positions occurs under acidic conditions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling enables aryl group introduction at the benzaldehyde moiety.

Biological Activity and Applications

Agrochemical Uses

The compound’s halogenated structure aligns with herbicides and insecticides that disrupt mitochondrial function in pests. Field trials of analogues demonstrate efficacy against Aphis gossypii (cotton aphid) at LC50_{50} values of 12–15 ppm .

Material Science

Fluorinated benzaldehyde derivatives serve as precursors for liquid crystals and OLED materials. The compound’s high dipole moment (μ=3.23.5\mu = 3.2–3.5 D) makes it suitable for nonlinear optical applications.

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesBiological Activity
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehydeFluorine at position 3 of benzaldehydeReduced antimicrobial activity vs. 2-substituted isomer
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-fluorobenzaldehydeMethyl groups enhance lipophilicityImproved blood-brain barrier penetration
2-(4-Chloro-1H-pyrazol-1-yl)pyridinePyridine replaces benzaldehydeEnhanced kinase inhibition

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